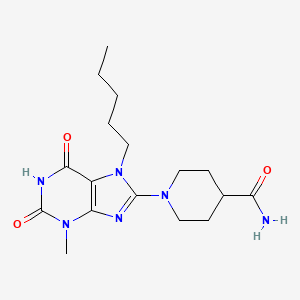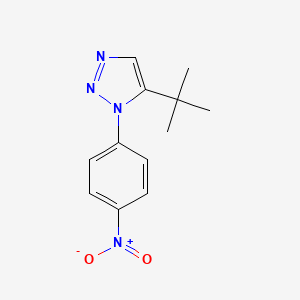
1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Polyamides Containing Uracil and Adenine
Research involving the synthesis of polyamides containing uracil and adenine showcases the application of similar complex molecules in creating polymers with specific functionalities. These polyamides, derived from reactions involving compounds like uracil, adenine, and piperazine, indicate the broader utility of such chemicals in designing materials with potential biological interactions or properties, such as water solubility, which could be leveraged in drug delivery systems or as biomaterials (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnagenone and khellinone, involving reactions with piperazine or morpholine, highlights the use of piperidine derivatives in creating molecules with significant anti-inflammatory and analgesic activities. This research demonstrates the potential of such compounds in medicinal chemistry for the development of new drugs targeting cyclooxygenase inhibitors with high COX-2 selectivity, offering insights into drug design and development strategies for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of sEH Inhibitors
The identification of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening illustrates the application in discovering new therapeutic agents. The triazine heterocycle, alongside piperidine carboxamide, played a crucial role in achieving high potency and selectivity, underlying the importance of such chemical structures in the development of pharmacological agents aimed at modulating enzymatic activities for therapeutic benefits (Thalji et al., 2013).
Synthesis of CNS Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents demonstrates the application in designing molecules with specific pharmacological targets. This research highlights the process of creating compounds that could modulate CNS activities, potentially leading to new treatments for neurological disorders (Bauer et al., 1976).
Enantioselective Process for CGRP Receptor Inhibitors
The development of an enantioselective process for preparing CGRP receptor antagonists underscores the significance of structural and stereochemical considerations in drug synthesis. This research provides insights into the challenges and strategies in synthesizing chiral drug molecules with high specificity and potency, reflecting the broader implications of such methodologies in pharmaceutical development (Cann et al., 2012).
特性
IUPAC Name |
1-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-3-4-5-8-23-12-14(21(2)17(26)20-15(12)25)19-16(23)22-9-6-11(7-10-22)13(18)24/h11H,3-10H2,1-2H3,(H2,18,24)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCMMTATXKGXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2,6-dioxo-7-pentylpurin-8-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)
![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)


![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)

![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)
![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)
![8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/no-structure.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)

